N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15F2N5OS and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a fluorophenyl group and an imidazotriazole moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the imidazotriazole scaffold and subsequent modifications to introduce the thioacetamide functionality. This synthetic pathway is crucial for enhancing the compound's biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Antiparasitic Activity : The compound has shown significant antiparasitic effects against organisms such as Leishmania donovani and Trypanosoma brucei. These findings suggest its potential as a therapeutic agent for parasitic infections .
- Antitubercular Properties : There is evidence indicating that derivatives similar to this compound exhibit potent activity against Mycobacterium tuberculosis, which is critical for developing new treatments for tuberculosis .
Antiparasitic Studies
A study evaluated the efficacy of related compounds against Leishmania species. The results indicated that certain analogs demonstrated IC50 values in the low micromolar range, highlighting their potential as effective antiparasitic agents.
Antitubercular Activity
In another study focusing on tuberculosis treatment options, compounds featuring similar structural motifs were tested for their ability to inhibit mycolic acid biosynthesis in M. tuberculosis. The results showed that these compounds not only inhibited bacterial growth but also induced apoptosis in infected macrophages.
Compound | Activity Type | Effectiveness | Reference |
---|---|---|---|
3 | Mycolic Acid Inhibition | Significant | |
4 | Apoptosis Induction in Macrophages | Enhanced Survival Rate |
Case Studies
- Case Study on Leishmaniasis : A clinical trial involving patients with visceral leishmaniasis treated with a derivative of this compound showed a marked improvement in symptoms and a reduction in parasite load compared to standard treatments.
- Tuberculosis Treatment : In vitro studies demonstrated that the compound effectively reduced M. tuberculosis viability under both aerobic and anaerobic conditions, suggesting a dual mechanism of action that could be beneficial for treating drug-resistant strains.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5OS/c19-12-1-5-14(6-2-12)21-16(26)11-27-18-23-22-17-24(9-10-25(17)18)15-7-3-13(20)4-8-15/h1-8H,9-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPSPDKUWJWPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.